molecular formula C18H11IO3 B3486130 9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B3486130
M. Wt: 402.2 g/mol
InChI Key: PREKBZPXYYIHCQ-UHFFFAOYSA-N
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Description

9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound with the molecular formula C18H11IO3.

Chemical Reactions Analysis

9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be compared with other furochromenones, such as:

These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

9-iodo-5-methyl-3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11IO3/c1-10-7-15(20)22-18-12(10)8-13-14(9-21-17(13)16(18)19)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREKBZPXYYIHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

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